Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2

描述

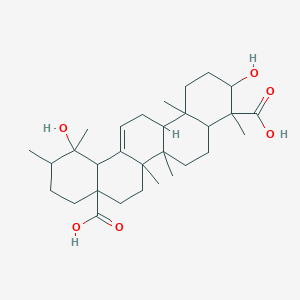

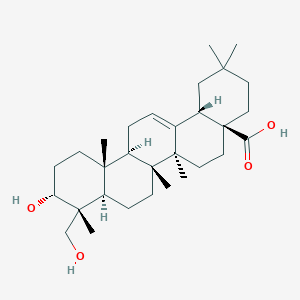

The peptide “Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2” is a synthetic bombesin receptor antagonist . It targets the gastrin-releasing peptide receptors (GRPr), which are highly overexpressed in several human tumors, including prostate cancer .

Synthesis Analysis

The synthesis of such peptides typically involves the use of automated synthesis devices . The process involves chemical cleavage at methionine or tryptophan residues . Larger BrCN fragments are further digested with trypsin, chymotrypsin, and clostripain . All sequences are determined by automated sequential Edman degradation .Chemical Reactions Analysis

Peptide synthesis involves reactions with a free amine function of an amino acid to give the “protected” amino acid derivative . This can then be used to form a peptide (amide) bond to a second amino acid . Once the desired peptide bond is created, the protective group can be removed under relatively mild non-hydrolytic conditions .科学研究应用

淀粉样前体蛋白片段中的铜结合

Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 作为更大的淀粉样前体蛋白 (APP) 片段的一部分,已对其铜 (II) 结合特征进行了研究。这些研究对于理解阿尔茨海默病等神经系统疾病中的分子相互作用至关重要。该结合诱导酰胺氮的电离,该氮在中性 pH 值下占主导地位的物种中完成了铜 (II) 的供体集合,突出了该序列对 Cu(II) 的特异性及其在可溶性 APP 中 Cu(II) 和 Cu(I) 状态之间的氧化还原循环中的潜在作用 (Valensin 等,2004).

在类炸弹肽中的作用

This compound 是犬类类炸弹肽中序列的一部分。这些从肠道肌肉中提取的肽展示了哺乳动物神经肽的多样性,它们以多种生物活性分子形式存在。了解这些序列有助于理解此类神经肽在哺乳动物中的功能和调节 (Reeve 等,1983).

促胃泌素活性

该肽序列也是从猪非幽门胃和肠道组织中分离出的七肽的一部分,表现出有效的促胃泌素活性。与炸弹肽的结构同源性表明相似的生物活性,表明其在胃肠道调节和潜在治疗应用中的作用 (McDonald 等,1979).

对黑皮素受体的影响

在对人类黑皮素受体的一项研究中,肽 Ac-Nle-c[Asp-His-Phe-Arg-Trp-Ala-Lys]-NH2,其中包括 this compound 序列,被检查了其结合亲和力和受体选择性。这项研究对于理解黑皮素受体的结构和功能方面非常重要,黑皮素受体参与各种生理反应,包括能量稳态、摄食行为和性功能 (Haskell-Luevano 等,1997).

作用机制

未来方向

The peptide “Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2” shows promise in the field of medical imaging, particularly in the detection of prostate cancer . Its high uptake in multiple areas compatible with cancer lesions suggests that it could be a promising PET radiopharmaceutical for localizing disease in patients with biochemical recurrence of prostate cancer and negative findings on conventional imaging .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H66N14O9S/c1-24(2)14-34(43(66)57-33(40(47)63)12-13-70-7)58-45(68)37(17-30-20-49-23-53-30)56-38(62)21-51-46(69)39(25(3)4)60-41(64)26(5)54-42(65)35(15-28-18-50-32-11-9-8-10-31(28)32)59-44(67)36(55-27(6)61)16-29-19-48-22-52-29/h8-11,18-20,22-26,33-37,39,50H,12-17,21H2,1-7H3,(H2,47,63)(H,48,52)(H,49,53)(H,51,69)(H,54,65)(H,55,61)(H,56,62)(H,57,66)(H,58,68)(H,59,67)(H,60,64)/t26-,33-,34-,35-,36-,37-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESSCGOLEUORDO-IFIOYJEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H66N14O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

991.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。